molecular formula C12H17N3OS B1388436 N'-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1177284-32-0

N'-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No. B1388436
CAS RN: 1177284-32-0
M. Wt: 251.35 g/mol
InChI Key: XBDLXAZTQSENCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, commonly known as BODIPY (boron-dipyrromethene), is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. BODIPY is widely used in various fields of research, including biochemistry, biophysics, and material science.

Mechanism Of Action

BODIPY is a fluorescent dye that emits light upon excitation with a specific wavelength. The mechanism of action of BODIPY involves the absorption of light energy by the dye molecule, followed by the emission of light energy at a longer wavelength. The emission spectrum of BODIPY is dependent on the chemical environment of the dye molecule, making it a useful tool for detecting changes in the local environment.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal toxicity and is well-tolerated in living cells and tissues. BODIPY has been used to study various biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics. BODIPY has also been used to study the pharmacokinetics and pharmacodynamics of drugs in living organisms.

Advantages And Limitations For Lab Experiments

BODIPY has several advantages over other fluorescent dyes, including high photostability, high quantum yield, and a wide range of excitation and emission wavelengths. However, BODIPY also has some limitations, including its sensitivity to pH and temperature changes, its low solubility in aqueous solutions, and its susceptibility to quenching by oxygen and other molecules.

Future Directions

There are several future directions for BODIPY research, including the development of new synthetic methods to improve the yield and purity of BODIPY, the design of new BODIPY analogs with improved properties, and the application of BODIPY in new areas of research, including optogenetics and single-molecule imaging. Additionally, the use of BODIPY in clinical applications, such as cancer diagnosis and treatment, is an exciting area of future research.

Scientific Research Applications

BODIPY has a wide range of applications in scientific research, including bioimaging, biosensing, and drug delivery. In bioimaging, BODIPY is used as a fluorescent probe to visualize biological processes in living cells and tissues. In biosensing, BODIPY is used as a sensor to detect various analytes, including metal ions, pH, and biomolecules. In drug delivery, BODIPY is used as a carrier to deliver drugs to target cells and tissues.

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-15(2)7-6-13-12-14-10-8-9(16-3)4-5-11(10)17-12/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDLXAZTQSENCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(S1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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